![molecular formula C20H14N2O3S B4197020 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B4197020.png)
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a naphthyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the naphthyl group with a halogenated benzofuran.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and carboxamide groups suggests potential for hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound has a similar structure but with a benzodioxine ring instead of a benzofuran ring.
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide: This compound features a benzothiophene ring instead of a benzofuran ring.
Uniqueness
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-14-8-9-15-12(10-14)5-3-6-16(15)21-20(26)22-19(24)18-11-13-4-1-2-7-17(13)25-18/h1-11,23H,(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRODPLBFFEXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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